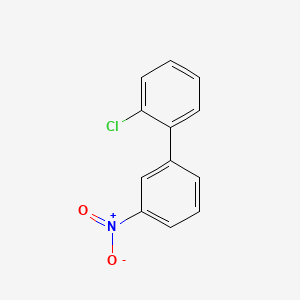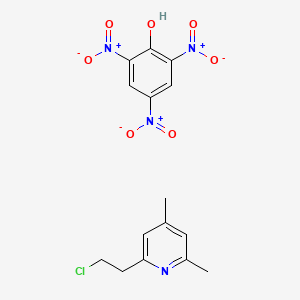
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4,6-dimethylpyridine typically involves the alkylation of 4,6-dimethylpyridine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
2,4,6-trinitrophenol is known for its reactivity in:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
From 2-(2-Chloroethyl)-4,6-dimethylpyridine: Substituted pyridines, aldehydes, and carboxylic acids.
From 2,4,6-trinitrophenol: Aminophenols and other substituted phenols.
科学的研究の応用
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-4,6-dimethylpyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The 2,4,6-trinitrophenol component acts as a strong oxidizing agent, which can induce oxidative stress in cells and lead to cell death.
類似化合物との比較
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the pyridine ring and nitro groups.
Mustard Gas (Bis(2-chloroethyl) sulfide): Shares the chloroethyl group but has a sulfur atom instead of a pyridine ring.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups but is a phosphate ester.
Uniqueness
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol is unique due to the combination of a pyridine derivative and a trinitrophenol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
69603-40-3 |
|---|---|
分子式 |
C15H15ClN4O7 |
分子量 |
398.75 g/mol |
IUPAC名 |
2-(2-chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H12ClN.C6H3N3O7/c1-7-5-8(2)11-9(6-7)3-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChIキー |
FLAOUUWABHTZFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)CCCl)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
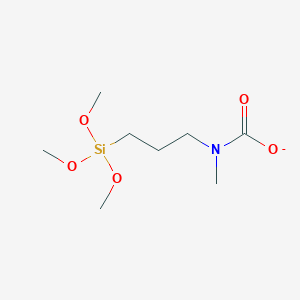
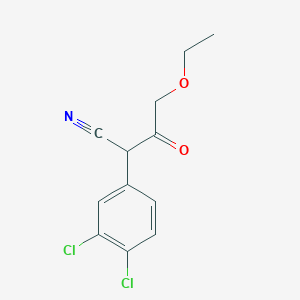

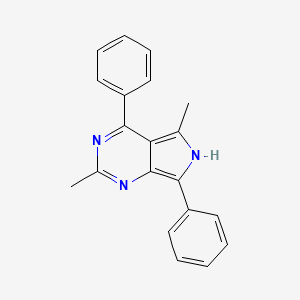
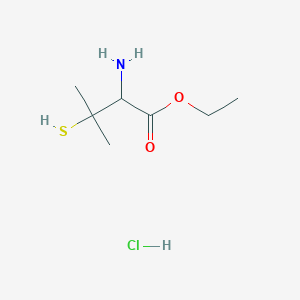



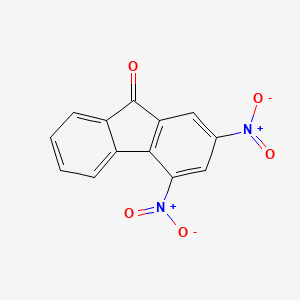
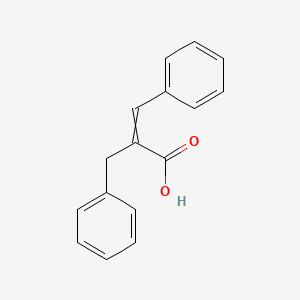

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
